AF-DX 384 AF-DX 384 N-[2-[2-[(dipropylamino)methyl]-1-piperidinyl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide is a benzodiazepine.
Brand Name: Vulcanchem
CAS No.: 118290-26-9
VCID: VC0004341
InChI: InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
SMILES: CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Molecular Formula: C27H38N6O2
Molecular Weight: 478.6 g/mol

AF-DX 384

CAS No.: 118290-26-9

Cat. No.: VC0004341

Molecular Formula: C27H38N6O2

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

AF-DX 384 - 118290-26-9

CAS No. 118290-26-9
Molecular Formula C27H38N6O2
Molecular Weight 478.6 g/mol
IUPAC Name N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Standard InChI InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
Standard InChI Key MZDYABXXPZNUCT-UHFFFAOYSA-N
SMILES CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Canonical SMILES CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Chemical and Pharmacological Properties of AF-DX 384

Structural and Molecular Characteristics

AF-DX 384 has a molecular formula of C27H38N6O2\text{C}_{27}\text{H}_{38}\text{N}_6\text{O}_2 and a molecular weight of 478.6 g/mol . Its structure features a pyridobenzodiazepine core modified with a dipropylamino-methyl-piperidinyl ethyl group, which confers selectivity for M2/M4 receptors over other mAChR subtypes . The compound is typically supplied as a solid with ≥95% purity and is stable at -20°C .

Table 1: Binding Affinity (pKi) of AF-DX 384 at Human mAChR Subtypes

Receptor SubtypepKi Value
M28.22
M48.00
M17.51
M37.18
M56.27
Data derived from radioligand binding assays using human recombinant receptors .

Mechanism of Action

As a competitive antagonist, AF-DX 384 inhibits acetylcholine (ACh) binding at M2 and M4 receptors, which are primarily coupled to Gi/oG_{i/o} proteins. This action suppresses inhibitory signaling cascades, leading to increased intracellular cAMP levels and enhanced neurotransmitter release in regions such as the hippocampus and cortex . In vivo studies demonstrate that AF-DX 384 reverses scopolamine-induced cognitive deficits in rodents, highlighting its role in modulating cholinergic neurotransmission .

Research Applications in Neurophysiology and Disease Models

Autoradiographic Studies of Receptor Distribution

Autoradiography using 3H^3\text{H}-AF-DX 384 has revealed heterogeneous M2/M4 receptor distribution in the brain. In murine models, 2 nM 3H^3\text{H}-AF-DX 384 labels 77.7% M4 receptors in the caudate putamen, whereas medullary regions exhibit exclusive M2 binding . This regional variability underscores the importance of subtype-specific ligands in mapping cholinergic pathways.

Table 2: Regional Distribution of 3H^3\text{H}-AF-DX 384 Binding Sites in Mouse Brain

Brain RegionM2 Contribution (%)M4 Contribution (%)Non-M2/M4 (%)
Medulla Oblongata10000
Caudate Putamen22.377.70
Cortex38.541.220.3
Data obtained through knockout mouse models and selective antagonist blocking .

Implications in Schizophrenia Pathology

Postmortem studies of schizophrenic patients show a 28% reduction in 3H^3\text{H}-AF-DX 384 binding in the caudate-putamen compared to controls (104 ± 10.3 vs. 145 ± 90.1 fmol/mg tissue equivalents) . This deficit persists after accounting for antipsychotic or anticholinergic drug effects, suggesting inherent M2/M4 receptor dysregulation in schizophrenia . These findings align with clinical observations of improved negative symptoms following M4-selective agonist administration, positioning AF-DX 384 as a probe for studying cholinergic deficits in psychiatric disorders .

Technical Considerations for Experimental Use

Ligand Selectivity Challenges

While AF-DX 384 is marketed as an M2/M4-selective ligand, autoradiographic studies reveal significant M4 binding in striatal regions, necessitating co-administration of blockers like PD102807 or MT3 toxin to isolate M2-specific signals . For example, 100 nM PD102807 reduces M4 contribution in cortical binding from 41.2% to 12.4%, improving M2 resolution .

Solubility and Formulation

AF-DX 384 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM but exhibits limited aqueous solubility. Researchers recommend using fresh stock solutions to prevent precipitation in physiological buffers .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator